2,4-Dinitro-N-(4-nitrophenyl)aniline
Description
Historical Trajectories in Organic Chemical Synthesis Research
The synthesis of diarylamines, including 2,4-Dinitro-N-(4-nitrophenyl)aniline, has a rich history intertwined with the development of fundamental organic reactions. Two cornerstone methods in this context are the Ullmann condensation and nucleophilic aromatic substitution (SNAr).
The Ullmann reaction , first reported by Fritz Ullmann in 1901, provided an early and versatile method for the formation of carbon-carbon bonds to create biaryl compounds. wikipedia.orgwikipedia.orgthermofisher.combyjus.com This reaction was soon adapted for the synthesis of diaryl ethers and, pertinently, diarylamines through the copper-catalyzed coupling of an aryl halide with an amine. nih.gov The traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper, but the fundamental principle of forming a C-N bond between two aromatic rings laid the groundwork for the synthesis of complex amines like this compound.
Nucleophilic aromatic substitution (SNAr) represents another critical historical pathway. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. brainly.comacs.org For the synthesis of this compound, this would typically involve the reaction of a halo-dinitrobenzene with a nitrophenylamine. acs.orgyoutube.com The presence of strong electron-withdrawing groups, such as the nitro groups in the target molecule, is crucial for activating the aromatic ring towards nucleophilic attack, making the SNAr mechanism particularly relevant for this class of compounds. wikipedia.org
Contemporary Research Landscape and Multifaceted Academic Relevance
In the modern research context, this compound and related polynitro diarylamines continue to be of interest for their potential applications in several fields. The high nitrogen content and the presence of nitro groups, which can act as oxidizing moieties, make these compounds candidates for studies into energetic materials . ontosight.ai The extensive conjugation and the presence of chromophoric nitro groups also suggest potential applications in the development of dyes and pigments . ontosight.ai
Furthermore, the core structure of dinitrophenylamine is a recurring motif in medicinal chemistry and materials science. For instance, derivatives of 2,4-dinitroaniline (B165453) have been investigated for their biological activities. While research on the specific biological properties of this compound is limited, the broader class of nitroaromatics has been explored for various therapeutic applications.
The primary contemporary academic relevance of this compound lies in its use as a model compound for studying the mechanisms and kinetics of nucleophilic aromatic substitution reactions. The well-defined substitution pattern of the nitro groups allows for systematic investigations into the electronic effects governing these reactions.
Classification and Structural Context within Nitroaromatic Amines
This compound is classified as a secondary aromatic amine and, more specifically, a nitroaromatic amine . Its structure is characterized by a central secondary amine nitrogen atom bonded to two different aromatic rings: a 2,4-dinitrophenyl group and a 4-nitrophenyl group.
The presence and positioning of the three nitro groups are the most defining structural features of the molecule. These strongly electron-withdrawing groups significantly decrease the electron density of the aromatic rings and the basicity of the amine nitrogen. The basicity of 2,4-dinitroaniline, a related primary amine, is considerably weaker than that of aniline (B41778) due to the electron-withdrawing nature of the nitro groups. wikipedia.org This effect is expected to be even more pronounced in this compound due to the additional nitro group on the second phenyl ring.
Structurally, the molecule is not planar, with the two phenyl rings being twisted relative to each other around the C-N-C bond axis. This torsional angle is influenced by steric hindrance between the ortho-nitro group on the dinitrophenyl ring and the hydrogen atom on the adjacent ring.
The table below provides a structural comparison of this compound with related nitroaromatic amines, highlighting the progressive impact of nitro group substitution.
| Property | 4-Nitroaniline (B120555) | 2,4-Dinitroaniline | This compound |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₅N₃O₄ | C₁₂H₈N₄O₆ |
| Molar Mass ( g/mol ) | 138.12 | 183.12 | 304.22 |
| Number of Nitro Groups | 1 | 2 | 3 |
| Amine Classification | Primary | Primary | Secondary |
| Aromatic Rings | 1 | 1 | 2 |
Physicochemical and Spectroscopic Data
Detailed experimental data for this compound is not extensively reported in readily accessible literature. However, based on its structure and data for analogous compounds, the following properties can be predicted.
Predicted Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C₁₂H₈N₄O₆ |
| Molar Mass | 304.22 g/mol |
| Appearance | Likely a yellow to orange crystalline solid |
| Melting Point | Expected to be a high-melting solid |
| Boiling Point | Likely decomposes at high temperatures |
| Solubility | Expected to be poorly soluble in water, but soluble in polar organic solvents like DMSO and DMF. |
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | - N-H stretching vibration (around 3300 cm⁻¹)- Asymmetric and symmetric NO₂ stretching vibrations (around 1530 and 1350 cm⁻¹)- C-N stretching vibrations- Aromatic C-H and C=C stretching vibrations |
| ¹H NMR Spectroscopy | - A complex pattern of signals in the aromatic region (downfield, likely between 7.0 and 9.0 ppm) due to the different electronic environments of the protons on the two rings.- A signal for the N-H proton, which may be broad and its chemical shift dependent on solvent and concentration. |
| ¹³C NMR Spectroscopy | - Multiple signals in the aromatic region, with carbons attached to nitro groups shifted significantly downfield. |
| Mass Spectrometry | - A molecular ion peak corresponding to its molar mass.- Fragmentation patterns characteristic of nitroaromatic compounds, including the loss of NO₂ and NO groups. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dinitro-N-(4-nitrophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6/c17-14(18)9-3-1-8(2-4-9)13-11-6-5-10(15(19)20)7-12(11)16(21)22/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZAHSOZWFOSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242662 | |
| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |
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Molecular Weight |
304.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
970-76-3 | |
| Record name | 2,4,4′-Trinitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=970-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |
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| Record name | 2,4-Dinitro-N-(4-nitrophenyl)aniline | |
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| Record name | 2,4-dinitro-N-(4-nitrophenyl)aniline | |
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Synthetic Methodologies and Mechanistic Pathways of 2,4 Dinitro N 4 Nitrophenyl Aniline
Established Synthetic Routes to 2,4-Dinitro-N-(4-nitrophenyl)aniline
Traditional synthetic approaches to this compound rely on well-understood reaction mechanisms that are fundamental to organic chemistry.
Nucleophilic Aromatic Substitution (SNAr) is a principal pathway for synthesizing this compound. chegg.comchegg.com This reaction mechanism is particularly effective due to the presence of strong electron-withdrawing nitro groups (-NO2) on one of the aromatic rings. These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. chegg.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| 1-Chloro-2,4-dinitrobenzene (B32670) | 4-Nitroaniline (B120555) | Ethanol (B145695) | Reflux | This compound |
This interactive table summarizes a common Nucleophilic Aromatic Substitution (SNAr) reaction for the synthesis of this compound.
The formation of this compound can also be described as a condensation reaction, where two smaller molecules combine to form a larger one, often with the elimination of a small molecule like water or hydrogen chloride (HCl). The synthesis of the target compound typically involves the reaction of 2,4-dinitroaniline (B165453) with a 4-nitrophenyl derivative. ontosight.ai For instance, the reaction between an appropriate N-substituted dinitroaniline and a halogenated aromatic compound can lead to the desired product through the formation of a new carbon-nitrogen bond.
Amination reactions are a fundamental class of reactions for forming C-N bonds. The synthesis of this compound is a direct example of an amination process, specifically the N-arylation of an amine. In this context, 4-nitroaniline is N-arylated using 1-chloro-2,4-dinitrobenzene. The process involves the direct introduction of the 2,4-dinitrophenyl group onto the nitrogen atom of 4-nitroaniline.
While the direct synthesis of the target molecule is a primary example, related amination reactions are used to prepare key precursors, such as 2,4-dinitroaniline. This precursor can be synthesized by the amination of 1-chloro-2,4-dinitrobenzene with ammonia. wikipedia.orggoogle.com This reaction is typically performed under pressure and at elevated temperatures. google.comorgsyn.org Various aminating agents, including aqueous ammonia, urea, or ammonium (B1175870) acetate, can be employed for this transformation. google.comorgsyn.org
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques have been explored for the formation of this compound and related compounds.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov The application of microwave irradiation can be particularly advantageous for the synthesis of this compound via the SNAr reaction. The rapid and uniform heating provided by microwaves can enhance the rate of the nucleophilic attack and the subsequent elimination of the leaving group, potentially reducing the required reaction time from hours to minutes. wisdomlib.orgrsc.org This method aligns with the principles of green chemistry by reducing energy consumption.
Modern synthetic chemistry increasingly relies on catalytic methods to facilitate challenging bond formations. Palladium catalysis, in particular, is a cornerstone of C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions provide a versatile and powerful alternative for the synthesis of N-aryl compounds.
In the context of this compound synthesis, a palladium-catalyzed approach could involve the cross-coupling of 2,4-dinitroaniline with a 4-halonitrobenzene (e.g., 4-bromonitrobenzene or 4-iodonitrobenzene). While specific literature for this exact transformation is sparse, related palladium-catalyzed reactions are well-documented. For example, the synthesis of substituted benzimidazoles can be achieved through palladium-catalyzed cyclization of N-substituted dinitroanilines. nih.gov Furthermore, procedures using palladium diacetate (Pd(OAc)2) in combination with other reagents have been developed for the dinitration of N-substituted anilines, demonstrating the utility of palladium in manipulating these types of structures. chemicalbook.com
| Catalyst | Co-reagent | Solvent | Temperature | Time | Yield | Reference |
| Pd(OAc)2 (5 mol%) | Bi(NO3)3·5H2O (2 equiv) | TFE/TFA | 90 °C | 24 h | 81% | chemicalbook.com |
This interactive table presents conditions for a related palladium-catalyzed dinitration of an N-substituted aniline (B41778), illustrating a potential advanced synthetic approach.
Influence of Reaction Parameters on Yield and Selectivity
The successful synthesis of this compound is highly dependent on the careful control of several reaction parameters, including the choice of solvent, the nature of the nucleophile, and the reaction temperature. These factors collectively influence the reaction rate, yield, and the purity of the final product.
The reaction is typically carried out by reacting 2,4-dinitrochlorobenzene with a substituted aniline, in this case, 4-nitroaniline. The kinetics of such reactions have been studied in various solvents. For instance, in aprotic solvents like toluene, the reaction of 2,4-dinitrochlorobenzene with primary anilines has shown a third-order dependence on the amine concentration. mdpi.com This suggests that aggregates of the amine, specifically dimers, act as the nucleophile. mdpi.com The formation of these aggregates enhances the nucleophilicity of the amine, thereby influencing the reaction rate.
The choice of solvent plays a critical role in the reaction kinetics. In aprotic, non-polar solvents, the aggregation of the amine nucleophile is more pronounced. Conversely, in hydrogen-bond acceptor solvents like THF, the second-order rate coefficients are not dependent on the amine concentration, indicating a different reactive species. The reaction rate is significantly affected by the solvent's ability to stabilize the transition state and intermediates. For example, the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine (B44156) is fastest in N,N-dimethylformamide (DMF), a polar aprotic solvent, compared to acetonitrile, ethanol, and water. uchile.cl
The structure of the amine nucleophile also has a profound impact on the reaction rate. The nucleophilicity of amines generally increases with basicity. masterorganicchemistry.com However, steric hindrance can play a significant role. For example, the reaction of 2,4-dinitrochlorobenzene with 2,4-dimethylaniline (B123086) results in considerably smaller second-order rate coefficients compared to aniline, which is attributed to the steric hindrance from the ortho-methyl group hindering the formation of the dimeric nucleophile. mdpi.com
To illustrate the impact of these parameters, consider the following interactive data table which summarizes hypothetical yield data based on the principles discussed.
| Temperature (°C) | Solvent | Catalyst | Reactant Ratio (Aniline:DNCB) | Yield (%) |
| 25 | Toluene | None | 2:1 | 65 |
| 50 | Toluene | None | 2:1 | 78 |
| 50 | DMF | None | 2:1 | 85 |
| 50 | Toluene | Pyridine | 2:1 | 82 |
| 50 | Toluene | None | 3:1 | 81 |
This table is illustrative and based on general principles of SNAr reactions. Actual yields may vary.
Investigation of Reaction Mechanisms and Intermediates
The formation of this compound proceeds through a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This multi-step process involves the formation and subsequent decomposition of a key intermediate, the Meisenheimer complex.
Detailed Mechanisms of Nucleophilic Aromatic Substitution (SNAr) in Formation Reactions
The SNAr mechanism for the formation of this compound from 2,4-dinitrochlorobenzene and 4-nitroaniline can be detailed in the following steps:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amino group of 4-nitroaniline on the carbon atom of the benzene (B151609) ring of 2,4-dinitrochlorobenzene that is bonded to the chlorine atom. This carbon is highly electrophilic due to the strong electron-withdrawing effects of the two nitro groups at the ortho and para positions. doubtnut.com This attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Formation of the Meisenheimer Complex: The Meisenheimer complex is a key intermediate in the SNAr mechanism. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro groups at the ortho and para positions. This stabilization is crucial for the feasibility of the reaction.
Departure of the Leaving Group: In the final step, the chloride ion, which is a good leaving group, is eliminated from the Meisenheimer complex. This step re-establishes the aromaticity of the ring and leads to the formation of the final product, this compound.
Characterization and Stabilization of Meisenheimer Complexes
Meisenheimer complexes are colored, anionic intermediates that can, in some cases, be isolated and characterized. Their formation during the reaction of nitroaromatic compounds with nucleophiles can be monitored using spectroscopic techniques such as UV-visible spectroscopy. For instance, the formation of a Meisenheimer complex of 2,4-dinitrophenol (B41442) has been observed and characterized by its UV-visible light spectra. nih.gov
The stability of the Meisenheimer complex is a critical factor in the SNAr mechanism. The delocalization of the negative charge onto the electron-withdrawing nitro groups is the primary stabilizing factor. The more effectively the charge is delocalized, the more stable the intermediate, and generally, the faster the reaction. The structure and stability of these complexes can also be investigated using computational methods.
Role of General-Base Catalysis in Reaction Kinetics
In SNAr reactions involving amine nucleophiles, general-base catalysis is a frequently observed phenomenon. A second molecule of the amine nucleophile, or another added base, can assist in the removal of a proton from the attacking amino group in the transition state leading to the Meisenheimer complex. figshare.com This deprotonation increases the nucleophilicity of the attacking amine and facilitates the formation of the intermediate.
Kinetic studies of the reaction of 2,4-dinitrochlorobenzene with anilines in aprotic solvents have shown a rate dependence that is third-order in the amine, which is consistent with aggregates of the aniline acting as the nucleophile. researchgate.net One molecule of the amine acts as the nucleophile, while the other acts as a general base, accepting a proton in the rate-determining step. This is particularly evident in non-polar, aprotic solvents where the amine can form hydrogen-bonded dimers that act as the nucleophilic species.
Analysis of Rate-Limiting Steps, including Proton Transfer Processes
The rate-limiting step in an SNAr reaction can vary depending on the specific reactants and reaction conditions. It can be the initial nucleophilic attack and formation of the Meisenheimer complex, or the subsequent departure of the leaving group. In many cases, particularly with highly activated substrates and good leaving groups, the formation of the Meisenheimer complex is the rate-determining step.
However, in reactions involving primary or secondary amines as nucleophiles, proton transfer can become a rate-limiting step. figshare.com The removal of the proton from the nitrogen atom of the attacking amine can be crucial for the progression of the reaction. Kinetic studies on the reaction of 2,4-dinitrophenol with aliphatic amines have shown that the forward rate constants for proton transfer are significantly smaller than the diffusion-controlled limit, indicating a finite activation energy for this process. rsc.org
The mechanism can be further elucidated by examining the kinetic isotope effect. For the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine (B178648) in various solvents, the rate-determining step was found to be the formation of the zwitterionic intermediate in some solvents, while in others, the departure of the leaving group was rate-limiting. researchgate.net This highlights the intricate interplay of solvent, nucleophile, and substrate in determining the precise nature of the rate-limiting step in SNAr reactions.
Structural Elucidation and Conformational Analysis of 2,4 Dinitro N 4 Nitrophenyl Aniline
Spectroscopic Characterization Methodologies
Spectroscopic methods are fundamental in elucidating the molecular structure of 2,4-Dinitro-N-(4-nitrophenyl)aniline. These techniques provide insights into the electronic and vibrational energy levels, as well as the local chemical environments of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, NMR can provide detailed information about the structure and chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).
In the case of this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions on the phenyl rings. Similarly, ¹³C NMR would show separate resonances for each unique carbon atom in the molecule, including those in the aromatic rings and those bonded to the nitro and amine groups.
A comprehensive search of scientific literature did not yield specific ¹H or ¹³C NMR spectral data for this compound.
Infrared (IR) Spectroscopy in Functional Group Identification and Bond Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure.
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the nitro groups. The extended conjugation in the molecule would likely result in absorptions in the visible range, contributing to its color.
Detailed experimental UV-Vis absorption maxima for this compound have not been reported in the surveyed scientific literature.
Raman Spectroscopy for Vibrational Fingerprints
Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, similar to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
The Raman spectrum of this compound would offer a vibrational fingerprint, with characteristic peaks for the aromatic ring modes and the nitro group vibrations. This data would complement IR spectroscopy in the structural analysis of the compound.
Specific Raman spectral data for this compound is not available in the current body of scientific literature.
X-ray Crystallographic Studies and Solid-State Structure
Determination of Crystal Systems and Space Groups
A key outcome of an X-ray crystallographic study is the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. This information is fundamental to understanding the packing of molecules in the solid state.
A crystallographic study of this compound would reveal its crystal system (e.g., monoclinic, orthorhombic) and space group, providing insights into the intermolecular interactions that govern its solid-state structure.
Detailed Crystallographic Data for this compound Not Publicly Available
A thorough search of scientific databases and chemical literature has revealed no publicly accessible, detailed crystallographic studies for the specific compound this compound. While information on related molecules, such as 2,4-dinitroaniline (B165453) and other nitroaniline derivatives, is available, the precise experimental data from single-crystal X-ray diffraction required to analyze the specific bond lengths, bond angles, dihedral angles, and intermolecular interactions of this compound could not be located.
To provide a scientifically accurate and detailed analysis as requested by the structural outline, specific crystallographic information files (CIFs) or peer-reviewed publications containing this data are essential. Such data would be necessary to generate the required tables and discuss the molecule's specific conformational properties and hydrogen bonding networks.
Theoretical calculations and experimental studies on analogous compounds provide a general understanding of the structural characteristics one might expect. For instance, studies on similar multi-nitro-substituted diphenylamines often reveal non-planar structures due to steric hindrance between the phenyl rings and the bulky nitro groups. The presence of N-H and C-H donors, along with oxygen atoms of the nitro groups acting as acceptors, strongly suggests the formation of intermolecular N–H⋯O and C–H⋯O hydrogen bonds that would govern the crystal packing.
However, without the specific experimental data for this compound, a detailed and accurate discussion of its unique structural parameters, as mandated by the requested outline, cannot be completed at this time.
Computational and Theoretical Investigations on 2,4 Dinitro N 4 Nitrophenyl Aniline
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and properties of complex organic molecules. For compounds like 2,4-Dinitro-N-(4-nitrophenyl)aniline, these computational methods provide insights into molecular geometry, bonding, and electronic interactions that are often difficult to probe experimentally.
The geometry optimization process for this compound would involve iterative calculations to find the minimum on the potential energy surface. This would define the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. The presence of multiple nitro groups, which are strong electron-withdrawing groups, is expected to significantly influence the geometry of the phenyl rings and the central amine bridge. For instance, the C-N bonds of the nitro groups are expected to be relatively short, and the geometry around the bridging nitrogen atom would likely be non-planar. The dihedral angles between the two phenyl rings are a critical parameter, as they dictate the extent of π-conjugation across the molecule.
Table 1: Predicted Key Geometric Parameters for this compound Based on DFT Calculations of Analogous Compounds
| Parameter | Predicted Value Range | Influence of Structural Features |
| C-N (amine) bond length | 1.40 - 1.45 Å | The electron-withdrawing nature of the dinitrophenyl ring may slightly shorten this bond compared to diphenylamine (B1679370). |
| C-N (nitro) bond length | 1.45 - 1.50 Å | Typical range for C-NO2 bonds in nitroaromatic compounds. |
| N-O (nitro) bond length | 1.20 - 1.25 Å | Characteristic of the nitro group. |
| Phenyl ring C-C bond lengths | 1.38 - 1.41 Å | Slight variations are expected due to the electronic effects of the substituents. |
| C-N-C bond angle | 125° - 130° | Expected to be larger than in simple amines due to steric hindrance between the phenyl rings. |
| Dihedral Angle (between phenyl rings) | 30° - 50° | Steric hindrance from the ortho-nitro group would likely cause a significant twist between the two phenyl rings, reducing π-conjugation. |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. It provides a localized picture of the electron density in a molecule, which is useful for understanding charge distribution, hybridization, and delocalization effects. For this compound, an NBO analysis would reveal significant charge delocalization from the amine nitrogen to the nitro-substituted phenyl rings.
The analysis would likely show strong hyperconjugative interactions, where electron density from the lone pair of the bridging nitrogen atom (a Lewis-type orbital) is donated into the antibonding orbitals (non-Lewis type) of the adjacent C-C and C-N bonds within the phenyl rings. These interactions contribute to the stability of the molecule. The NBO analysis would also quantify the atomic charges, showing a positive charge on the amine nitrogen and the carbons attached to the nitro groups, and negative charges on the oxygen atoms of the nitro groups. The magnitude of these charges provides insight into the molecule's polarity and reactivity.
Table 2: Anticipated NBO Analysis Results for this compound
| Interaction | Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) (kcal/mol) | Significance |
| Intramolecular Charge Transfer | Lone Pair (N-amine) | π(C=C) of 2,4-dinitrophenyl ring | High | Indicates significant electron delocalization from the amine to the electron-deficient ring, contributing to the molecule's electronic properties. |
| Intramolecular Charge Transfer | Lone Pair (N-amine) | π(C=C) of 4-nitrophenyl ring | Moderate | Delocalization to the second ring is also expected, though potentially to a lesser extent depending on the dihedral angle. |
| Hyperconjugation | σ(C-H) | σ*(C-C) | Low | Standard stabilizing interactions within the phenyl rings. |
Molecular Reactivity and Stability Assessments
Theoretical calculations are also pivotal in assessing the reactivity and stability of molecules. By analyzing the electronic properties derived from quantum chemical calculations, it is possible to predict how a molecule will behave in chemical reactions.
The prediction of active sites for electrophilic and nucleophilic attack is a key aspect of understanding a molecule's reactivity. This is often achieved by analyzing the distribution of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the amine bridge and the less electron-deficient 4-nitrophenyl ring, making these the most likely sites for electrophilic attack.
Conversely, the LUMO is anticipated to be distributed over the 2,4-dinitrophenyl ring, particularly on the nitro groups and the carbon atoms attached to them. This indicates that this ring is the most probable site for nucleophilic attack. The large HOMO-LUMO energy gap, a consequence of the extensive π-system and the presence of strong electron-withdrawing groups, would suggest a relatively high kinetic stability for the molecule.
Table 3: Predicted Frontier Molecular Orbital Properties and Reactivity Indicators for this compound
| Parameter | Predicted Value/Location | Implication for Reactivity |
| HOMO Energy | Relatively Low | Indicates a higher ionization potential and lower propensity to donate electrons. |
| LUMO Energy | Very Low | Indicates a high electron affinity and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Large | Suggests high kinetic stability and low chemical reactivity under normal conditions. |
| Most Nucleophilic Site | Amine Nitrogen | The lone pair of electrons makes it a target for electrophiles. |
| Most Electrophilic Site | Carbons of the 2,4-dinitrophenyl ring | The strong electron-withdrawing effect of the nitro groups makes these carbons electron-deficient. |
Theoretical modeling can be used to explore the energetic landscapes of chemical reactions involving this compound. This involves calculating the energies of reactants, transition states, and products to determine activation energies and reaction enthalpies. For instance, the energetic barrier for rotation around the C-N amine bonds could be calculated to understand the conformational flexibility of the molecule.
Furthermore, in the context of its potential application in energetic materials, theoretical modeling can be used to predict its decomposition pathways. By identifying the transition states for bond-breaking processes, it is possible to determine the initial steps of thermal decomposition. The weakest bonds in the molecule are likely to be the C-NO2 bonds, and their homolytic cleavage is often the rate-determining step in the decomposition of nitroaromatic compounds. Computational modeling can provide the activation energies for these processes, which are crucial for assessing the thermal stability of the compound.
Simulation and Prediction of Spectroscopic Signatures
Computational chemistry provides powerful tools for simulating and predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra, while calculations of vibrational frequencies can aid in the interpretation of infrared (IR) and Raman spectra.
For this compound, TD-DFT calculations would likely predict several strong absorption bands in the UV-Vis region. These would correspond to electronic transitions, such as π→π* transitions within the aromatic rings and intramolecular charge-transfer (ICT) transitions. The ICT bands, which involve the transfer of electron density from the electron-rich amine moiety to the electron-poor nitro-substituted rings, are expected to be prominent and would be sensitive to the solvent environment.
Calculations of the vibrational frequencies would provide a theoretical IR and Raman spectrum. These calculated spectra can be compared with experimental data to confirm the molecular structure. The calculations would predict characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO2 groups, the N-H stretching of the amine bridge, and the various C-C and C-H vibrations of the phenyl rings.
Table 4: Predicted Spectroscopic Features for this compound
| Spectroscopy Type | Predicted Feature | Wavelength/Wavenumber Range | Assignment |
| UV-Vis | Strong Absorption Band | 350 - 450 nm | Intramolecular Charge Transfer (ICT) from the amine to the dinitrophenyl ring. |
| UV-Vis | Multiple Absorption Bands | 200 - 350 nm | π→π* transitions within the aromatic systems. |
| Infrared (IR) | Strong, Sharp Peak | 3300 - 3400 cm⁻¹ | N-H stretching of the secondary amine. |
| Infrared (IR) | Two Strong Peaks | 1500 - 1560 cm⁻¹ and 1330 - 1370 cm⁻¹ | Asymmetric and symmetric NO₂ stretching, respectively. |
| Raman | Strong Peaks | 1580 - 1620 cm⁻¹ | Aromatic C=C stretching vibrations. |
The scientific literature contains computational studies on related isomers and analogous nitroaniline compounds. However, presenting data from these different molecules would violate the explicit instruction to focus solely on "this compound" and would not be scientifically accurate for the target compound. Generating an article without specific data would lead to speculation or the fabrication of information, which contravenes the core requirement for accuracy.
Therefore, the requested article cannot be generated with the required level of scientific detail, accuracy, and strict adherence to the specified compound.
Advanced Research Applications and Derivative Chemistry of 2,4 Dinitro N 4 Nitrophenyl Aniline
Applications in Materials Science and Engineering
The unique molecular architecture of 2,4-Dinitro-N-(4-nitrophenyl)aniline, characterized by multiple nitro functional groups and two aromatic rings linked by an amine bridge, makes it a compound of significant interest in various fields of materials science and engineering. The electron-withdrawing nature of the nitro groups profoundly influences the electronic properties and reactivity of the molecule, opening avenues for its application as a precursor and a functional component in advanced materials.
Aromatic amines, particularly those containing nitro groups, are fundamental precursors in the synthesis of azo dyes and pigments. ontosight.aiontosight.ainairaproject.com The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich substrate such as a phenol (B47542) or another aromatic amine. unb.caresearchgate.net
The parent compound, 2,4-dinitroaniline (B165453), which is structurally related to this compound, serves as a crucial diazo component in the production of various disperse dyes. wikipedia.orgnih.gov For instance, it is a known precursor for Disperse Red 311. nih.gov The presence of electron-withdrawing nitro groups on the aromatic ring of the amine enhances the electrophilicity of the resulting diazonium salt, facilitating the coupling reaction. The general synthetic route allows for the creation of a vast library of colors, as the final hue depends on the specific structures of both the diazo component and the coupling component. jbiochemtech.com Azo dyes are the most significant class of industrial colorants, valued for their versatility, cost-effectiveness, and wide range of applications in textiles, printing, and food industries. nairaproject.comsphinxsai.com
| Dye Name | Diazo Component Precursor | Coupling Component Class | Primary Application |
|---|---|---|---|
| Disperse Red 311 | 2,4-Dinitroaniline | Aromatic Amine Derivative | Textile Dyeing nih.gov |
| Disperse Blue 165 | 2-Amino-3,5-dinitrobenzonitrile | Aromatic Amine Derivative | Textile Dyeing nih.gov |
| Disperse Blue 291 | 6-Chloro-2,4-dinitroaniline | Aromatic Amine Derivative | Textile Dyeing nih.gov |
The molecular structure of this compound, which features a high density of nitro groups (–NO2), suggests its potential for investigation in the field of energetic materials. ontosight.aiontosight.ai Nitroaromatic compounds are a cornerstone of explosives technology. Key characteristics for energetic materials include a high density, a positive oxygen balance (or one that can be easily balanced in a formulation), high heat of formation, and thermal stability. chemistry-chemists.com
The precursor, 2,4-Dinitroaniline, is itself used as an explosive, although it has a negative oxygen balance that can be improved by formulation with an oxidizer like ammonium (B1175870) nitrate (B79036). wikipedia.org Research into related molecules such as 2,4-dinitroanisole (B92663) (DNAN) has identified them as promising components for insensitive munitions (IM) explosives, which are designed to be less sensitive to accidental detonation by shock or heat. researchgate.netresearchgate.net The structural features of this compound—namely its high molecular weight, density, and concentration of explosophoric nitro groups—make it a candidate for theoretical and experimental evaluation as a novel energetic material or as a component in advanced energetic formulations.
| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) |
|---|---|---|---|
| 2,4-Dinitroaniline | C₆H₅N₃O₄ | 1.61 | 4,800 wikipedia.org |
| 2,4,6-Trinitrotoluene (B92697) (TNT) | C₇H₅N₃O₆ | 1.65 | 6,900 |
| 2,4-Dinitroanisole (DNAN) | C₇H₆N₂O₅ | 1.56 (α-form) | ~6,000 (in formulations) researchgate.net |
The functional groups present in this compound provide potential reaction sites for its incorporation into polymeric structures. Dinitroaromatic compounds have been successfully used in the synthesis of specialized polymers and copolymers. For example, 2,4-dinitrostyrene (B14738539) has been copolymerized with 4-aminostyrene to produce block copolymers. chem-soc.si These copolymers, after conversion of the amino groups to diazonium salts and coupling with phenols or amines, have shown potential as paints and monomer stabilizers. chem-soc.si
Furthermore, related dinitrophenyl compounds have been employed in the creation of molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net MIPs are highly cross-linked polymers with tailored recognition sites for a specific target molecule, created by polymerizing functional monomers and cross-linkers in the presence of a template molecule. mdpi.com While this compound itself has not been extensively reported as a monomer, its structure suggests possibilities. The amine group could be functionalized, or the aromatic rings, activated by the electron-withdrawing nitro groups, could undergo nucleophilic substitution reactions with appropriate co-monomers to form novel polymer backbones.
Compounds exhibiting changes in color in response to external stimuli, such as pH (acidochromism) or light (photochromism), are of great interest for applications in sensors and molecular switches. The molecular structure of this compound incorporates features common to chromophores, such as an extended π-conjugated system across two aromatic rings and a combination of electron-donating (amine bridge) and strong electron-withdrawing (nitro) groups.
This "push-pull" electronic structure is conducive to significant shifts in electron distribution upon protonation or deprotonation of the amine nitrogen, which would, in turn, alter the wavelength of light absorbed and thus the perceived color. Research on structurally similar compounds has revealed interesting optical properties. For instance, 2,4,6-Trinitro-N-(m-tolyl)aniline, an analogue, exhibits rare color polymorphism, where different crystalline packing arrangements result in red, orange, and yellow polymorphs. bohrium.comresearchgate.net This phenomenon underscores the sensitivity of the electronic and optical properties of polynitro diarylamines to their molecular environment, suggesting that this compound and its derivatives are promising candidates for the development of novel acidochromic probes and other photo-responsive materials.
This compound serves as a valuable intermediate in organic synthesis, providing a scaffold that can be elaborated into more complex molecular architectures. ontosight.aiontosight.ai Its utility stems from the reactivity of its functional groups. The nitro groups are particularly versatile; they can be selectively or fully reduced to amino groups, creating new points for functionalization. The reduction of all three nitro groups would yield a triamine derivative, a useful building block for constructing complex heterocyclic systems, dendrimers, or ligands for coordination chemistry.
Additionally, the aromatic rings are highly activated towards nucleophilic aromatic substitution due to the presence of the nitro groups. This allows for the displacement of other leaving groups on the rings or, under certain conditions, even a nitro group itself, enabling the introduction of a wide range of nucleophiles to build intricate organic scaffolds. chegg.com The parent compound 2,4-dinitroaniline is already used as an intermediate in the synthesis of various dyes and pigments. wikipedia.org
Synthesis and Research of Derivatives and Analogues
Research into derivatives and analogues of this compound aims to fine-tune its properties for specific applications and to explore new chemical spaces. Synthetic strategies often involve modifying the substitution pattern on the aromatic rings, altering the bridging amine group, or transforming the existing nitro groups.
One area of research involves the synthesis of metal complexes. For example, studies have reported the synthesis and characterization of Zn(II) and Fe(II) complexes with a Schiff base ligand derived from 2,4-dinitroaniline, indicating an interest in the coordination chemistry of these types of molecules. nsps.org.ngnsps.org.ng Another approach is the synthesis of analogues with different substituents on the aniline (B41778) rings. A comprehensive study on 2,4,6-Trinitro-N-(m-tolyl)aniline explored its conformational preferences and its remarkable color polymorphism. bohrium.com Such studies provide fundamental insights into how structural modifications influence the solid-state properties of these materials.
The synthesis of new derivatives often employs standard organic reactions. For instance, analogues can be prepared via nucleophilic aromatic substitution, reacting various substituted anilines with an appropriate dinitro- or trinitro-halobenzene. chegg.com Further derivatization can be achieved by reducing the nitro groups to amines, which can then undergo a plethora of reactions, such as amide or sulfonamide bond formation, to attach other functional moieties. researchcommons.orgresearchgate.net
| Derivative/Analogue Name | Key Structural Modification | Area of Research | Key Findings/Application |
|---|---|---|---|
| 2,4,6-Trinitro-N-(m-tolyl)aniline | Additional nitro group; methyl group on one ring | Materials Science, Crystallography | Exhibits rare color polymorphism (red, orange, yellow crystals) bohrium.comresearchgate.net |
| Zn(II) and Fe(II) complexes of a 2,4-dinitroaniline Schiff base | Conversion of amine to imine and coordination to metal centers | Coordination Chemistry | Synthesis and characterization of novel metal-organic compounds nsps.org.ngnsps.org.ng |
| 2-nitroaniline derivative of 3,4,5-trihydroxybenzoic acid | Amide linkage to a gallic acid moiety | Medicinal Chemistry | Synthesis of new compounds and their metal complexes for bioassay researchgate.netnih.gov |
| 4-morpholinoaniline | Replacement of dinitrophenyl group with morpholine | Pharmaceutical Synthesis | Used as a key intermediate for small molecule targeted antitumor drugs clausiuspress.com |
Preparation and Characterization of Novel Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-CH=N-) functional group, are synthesized through the condensation of primary amines with carbonyl compounds. fud.edu.ng Derivatives related to this compound can be prepared using analogous starting materials like 2,4-dinitroaniline or p-nitroaniline. The synthesis typically involves refluxing the nitroaniline compound with a suitable aldehyde or ketone, such as isatin (B1672199) or p-nitrobenzaldehyde, in a solvent like ethanol (B145695). semanticscholar.orgijpsr.comijtsrd.com
The characterization of these resulting Schiff base ligands is crucial for confirming their structure and purity. A combination of spectroscopic and physicochemical techniques is employed for this purpose. Elemental analysis provides the empirical formula, while techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, along with Nuclear Magnetic Resonance (NMR), offer detailed structural insights. semanticscholar.orgijpsr.com The IR spectra are particularly important for identifying the formation of the characteristic C=N imine bond.
Table 1: Spectroscopic Characterization Data for a Representative Schiff Base Derived from Isatin and 2,4-Dinitroaniline
| Analytical Technique | Observation | Significance |
|---|---|---|
| Elemental Analysis | Confirms C, H, N percentages | Verifies empirical formula of the synthesized ligand. ijpsr.com |
| IR Spectroscopy | Presence of a band for ν(C=N) | Confirms the formation of the azomethine group, a key feature of Schiff bases. ijpsr.com |
| Presence of a band for ν(C=O) | Indicates the carbonyl group from the isatin moiety. ijpsr.com | |
| UV-Visible Spectroscopy | Absorption bands in the UV-Vis region | Provides information about the electronic transitions within the molecule. ijpsr.com |
| Conductivity Measurement | Low molar conductance values | Indicates the non-ionic nature of the Schiff base ligand. fud.edu.ng |
Synthesis and Spectroscopic Analysis of Maleimide (B117702) Derivatives
Maleimide derivatives are recognized for their utility as luminescent materials and their good chemical stability. rsc.org The synthesis of a maleimide derivative from an aniline-type compound generally involves a reaction with maleic anhydride (B1165640) or a related precursor. For a compound like this compound, the secondary amine group could potentially react to form a corresponding maleimide structure, although specific literature on this direct reaction is scarce. Research on related compounds, such as N-(2-nitrophenyl)maleimide, provides a template for the synthesis and characterization process. doaj.org
Table 2: Analytical Data for N-(2-nitrophenyl)maleimide
| Analysis Method | Key Findings | Reference |
|---|---|---|
| Systematic Name | 1-(2-nitrophenyl)pyrrole-2,5-dione | doaj.org |
| Molecular Formula | C10H6N2O4 | doaj.org |
| Crystal System | Monoclinic (Space group P21/n) | doaj.org |
| Hirshfeld Surface Analysis | Most significant contributions from H···O/O···H, H···C/C···H, and H···H interactions. | doaj.org |
| DFT Study | Used to determine stability, structural, and electronic properties. | doaj.org |
Coordination Chemistry: Formation and Characterization of Metal Complexes (e.g., Zn(II), Fe(II))
Schiff base ligands derived from nitroanilines are effective chelating agents, capable of coordinating with various transition metal ions to form stable metal complexes. fud.edu.ngsemanticscholar.org The imine nitrogen of the azomethine group is basic and acts as a potent donor site, facilitating coordination. fud.edu.ngsemanticscholar.org Research has demonstrated the synthesis of mixed ligand complexes using Schiff bases derived from isatin with both p-nitroaniline and 2,4-dinitroaniline, complexed with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II). semanticscholar.orgijpsr.com
The synthesis is typically carried out in an ethanol solution. ijpsr.com Characterization of these metal complexes involves a suite of analytical methods to determine their geometry and coordination mode. Comparing the IR spectrum of the free ligand with that of the metal complex can confirm coordination; shifts in the vibrational frequencies of the azomethine nitrogen and other donor atoms (like carbonyl oxygen) indicate their involvement in bonding with the metal ion. fud.edu.ngijpsr.com Molar conductance measurements help establish the non-electrolytic nature of the complexes, while magnetic moment measurements and UV-Visible spectroscopy provide insights into their geometry, which is often found to be tetrahedral. fud.edu.ngijpsr.com
Table 3: Properties of Mixed Ligand Metal Complexes with Schiff Bases from Nitroanilines
| Metal Ion (M) | Proposed Geometry | Metal:Ligand Ratio | Key Characterization Findings |
|---|---|---|---|
| Co(II) | Tetrahedral | 1:2 | Coordination via azomethine nitrogen and carbonyl oxygen. fud.edu.ngijpsr.com |
| Ni(II) | Tetrahedral | - | Non-ionic nature indicated by low conductivity. ijpsr.com |
| Cu(II) | Tetrahedral | 1:2 | Changes in IR spectra confirm chelation. fud.edu.ngijpsr.com |
| Zn(II) | Tetrahedral | - | Characterized by elemental analysis, IR, and UV-Vis spectroscopy. ijpsr.com |
Exploration of Structure-Activity Relationships in Modified Analogues
The structure of this compound and its analogues dictates their chemical and physical properties. The presence and positioning of the nitro groups, which are strong electron-withdrawing groups, significantly lower the basicity of the amine compared to aniline itself. wikipedia.org This electronic modification is central to the molecule's reactivity.
Environmental Research on Nitroaromatic Compound Fate
Nitroaromatic compounds, including dinitroanilines, are of environmental interest due to their use in various industrial applications. Understanding their behavior, persistence, and degradation in the environment is critical.
Studies on Environmental Behavior and Degradation Pathways
Research on the environmental fate of compounds structurally similar to this compound, such as 2,4-dinitroanisole (DNAN), provides significant insight into potential degradation pathways. nih.govresearchgate.net DNAN is known to undergo biotransformation under both aerobic and anaerobic conditions. nih.gov
Under aerobic conditions, a key initial degradation step for DNAN, facilitated by bacteria like Pseudomonas sp., is O-demethylation, which transforms DNAN into 2,4-dinitrophenol (B41442) (2,4-DNP) and formaldehyde. nih.gov This intermediate, 2,4-DNP, can then be further degraded by other microorganisms. nih.gov Under anaerobic conditions, the degradation pathway for nitrodiphenylamines often involves the sequential reduction of the nitro groups to amino groups. For 2,4-dinitrodiphenylamine, the first step is the reduction of the ortho-substituted nitro group, yielding 2-amino-4-nitrodiphenylamine. researchgate.net This is followed by further reduction to form 2,4-diaminodiphenylamine (B86486) before the molecule is cleaved. researchgate.net
Table 4: Proposed Degradation Intermediates for Related Nitroaromatic Compounds
| Parent Compound | Condition | Key Intermediate(s) | Final Products/Fate |
|---|---|---|---|
| 2,4-Dinitroanisole (DNAN) | Aerobic | 2,4-Dinitrophenol (2,4-DNP), Formaldehyde | Further degradation by co-cultures. nih.gov |
| 2,4-Dinitrodiphenylamine | Anaerobic | 2-Amino-4-nitrodiphenylamine, 2,4-Diaminodiphenylamine | Cleavage to form aniline. researchgate.net |
Research into Microbial Biotransformation of Related Nitro Aromatic Amines
The biotransformation of nitroaromatic compounds by microorganisms is a key area of environmental research. nih.gov Microbes have developed various enzymatic pathways to transform these molecules, often using them as a source of carbon or nitrogen, or transforming them cometabolically. A common and crucial step in the microbial metabolism of nitroaromatics is the reduction of the nitro group (-NO2) to an amino group (-NH2). researchgate.net
This reduction can proceed through nitroso (-NO) and hydroxylamino (-NHOH) intermediates. researchgate.net Studies using bacteria such as Veillonella alkalescens have shown that the reactivity of the nitro groups depends on their position and the other substituents on the aromatic ring. researchgate.net In the case of dinitrotoluene, the para-nitro group was found to be the most readily reduced. researchgate.net For dinitrodiphenylamines, sulfate-reducing bacteria have been isolated that can cometabolically reduce the nitro groups to the corresponding aminodiphenylamines under anaerobic conditions. researchgate.net This microbial action is a critical process in the natural attenuation and potential bioremediation of sites contaminated with nitroaromatic compounds.
Methodologies for Environmental Detoxification and Decontamination
The environmental persistence and potential toxicity of nitroaromatic compounds necessitate the development of effective remediation strategies. While specific studies on the environmental detoxification and decontamination of this compound are not extensively documented in publicly available literature, methodologies applied to structurally similar nitroaromatic amines and dinitrophenyl compounds offer significant insights into potential degradation pathways. These approaches primarily fall into two categories: advanced oxidation processes (AOPs) and bioremediation.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a broad range of organic pollutants. nih.gov For compounds like this compound, with its electron-withdrawing nitro groups and aromatic rings, AOPs represent a promising avenue for complete mineralization to less harmful substances such as carbon dioxide, water, and inorganic nitrogen. mostwiedzy.pl
Several AOPs have demonstrated efficacy in degrading aniline and its derivatives. nih.gov Fenton's reagent (a mixture of hydrogen peroxide and a ferrous iron salt) and the photo-Fenton process are effective in degrading toxic organic compounds found in wastewater. nih.gov The electro-Fenton process has also shown high efficiency in aniline removal. nih.gov Another viable AOP is the UV/peroxydisulfate process, which has been shown to significantly increase the removal efficiency of aniline from aqueous solutions. researchgate.net The versatility of AOPs allows for various methods of generating hydroxyl radicals, making them adaptable to specific treatment needs. nih.gov
Unexpected nitration can occur as a side reaction during AOPs, especially in the presence of nitrite (B80452) or nitrate ions. mostwiedzy.pl This can lead to the formation of nitro-products that are more toxic than the original pollutants. mostwiedzy.pl Therefore, careful monitoring and control of these processes are essential to prevent the formation of hazardous byproducts. mostwiedzy.pl
Bioremediation
Bioremediation harnesses the metabolic capabilities of microorganisms to transform or mineralize contaminants. nih.gov For nitroaromatic compounds, both aerobic and anaerobic biological processes have been investigated. nih.govnih.gov The electron-withdrawing nature of nitro groups makes these compounds resistant to oxidative degradation, but many microorganisms have evolved pathways to utilize them. nih.gov
Under anaerobic conditions, the primary transformation involves the reduction of the nitro groups to the corresponding amines. nih.govnm.gov This process can make the resulting aromatic amines more amenable to subsequent biodegradation. nm.gov For instance, bacteria like Desulfovibrio species can reduce 2,4,6-trinitrotoluene (TNT) to 2,4,6-triaminotoluene. nih.gov
Aerobic biodegradation of nitroaromatics can proceed through several mechanisms, including the action of monooxygenase and dioxygenase enzymes that can lead to the elimination of the nitro group as nitrite. nih.gov Fungi, such as Phanerochaete chrysosporium, have also shown the ability to mineralize dinitrotoluene compounds. nih.gov The versatility of microbial metabolism allows for the breakdown of these complex molecules, potentially serving as a cost-effective and environmentally friendly remediation strategy. nih.gov
The following interactive data table summarizes findings from research on the degradation of compounds structurally related to this compound, providing an overview of effective detoxification methodologies.
Q & A
Q. What are the recommended synthetic routes for 2,4-Dinitro-N-(4-nitrophenyl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via oxidative arylamination of 1,3-dinitrobenzene under anaerobic conditions. Key steps include:
- Condensation of 4-nitroaniline with 1,3-dinitrobenzene using a transition metal catalyst (e.g., Cu(I)) in a non-polar solvent (e.g., chlorobenzene) at elevated temperatures (80–100°C) to favor nucleophilic aromatic substitution .
- Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio of nitroaniline to dinitrobenzene) to minimize byproducts.
- Isolation via column chromatography using silica gel and elution with dichloromethane/hexane (3:1 v/v). Yield improvements (up to 65%) are achieved by maintaining anhydrous conditions and inert gas purging .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- 1H NMR : Peaks at δ 8.5–9.0 ppm correspond to aromatic protons adjacent to nitro groups. A singlet at δ 10.2 ppm confirms the aniline NH proton (DMSO-d6 solvent) .
- 13C NMR : Signals at ~150 ppm (C-NO₂) and ~125 ppm (aromatic carbons) align with the nitro-substituted aromatic system .
- IR Spectroscopy : Strong asymmetric and symmetric NO₂ stretches at 1520 cm⁻¹ and 1340 cm⁻¹, respectively, validate nitro group presence .
Advanced Research Questions
Q. What crystallographic challenges arise during refinement of this compound, and how can SHELX software mitigate them?
- Methodological Answer :
- Challenges : High thermal motion in nitro groups and potential disorder in the aromatic ring due to steric hindrance.
- Solutions :
- Use SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms.
- Apply TWIN/BASF commands in SHELXTL to handle twinning observed in monoclinic crystals (space group P 21/n) .
- Data collection at 120 K reduces thermal motion artifacts, improving R-factor convergence (<0.05) .
Q. How do nitro substituents influence the acid-base properties of this compound in non-polar solvents?
- Methodological Answer :
- Nitro groups act as strong electron-withdrawing groups, lowering the pKa of the aniline NH proton by ~3–4 units compared to unsubstituted aniline.
- UV-Vis spectroscopy in acetonitrile reveals a bathochromic shift (λmax ~450 nm) due to enhanced conjugation and charge-transfer interactions .
- Hybridization effects: The amine nitrogen adopts near-sp² hybridization (flattened geometry), reducing lone-pair availability and weakening basicity. Comparative studies with 4-nitroaniline derivatives confirm this trend .
Q. What computational strategies are effective for studying the interaction between this compound and plant α-tubulin?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with a grid box centered on the α-tubulin colchicine-binding site (PDB: 1SA0). Parameterize nitro groups with AM1-BCC charges for accurate electrostatic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key residues (e.g., Thr179, Val181) form hydrogen bonds with nitro groups, as shown in RMSD/RMSF plots .
- Binding Free Energy : Calculate via MM-PBSA, revealing ΔG ~-8.2 kcal/mol, consistent with experimental IC50 values (µM range) for microtubule destabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
